molecular formula C9H9Cl2NO B10963411 N-(2,4-dichlorophenyl)propanamide CAS No. 25487-78-9

N-(2,4-dichlorophenyl)propanamide

Cat. No.: B10963411
CAS No.: 25487-78-9
M. Wt: 218.08 g/mol
InChI Key: OZCNFDJEXXWEKI-UHFFFAOYSA-N
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Description

Contextualization within Substituted Arylpropanamide Chemistry

Substituted arylpropanamides are a class of organic molecules characterized by a propanamide group attached to an aromatic ring (aryl group). The defining feature of this class is the presence of one or more substituents on the aryl ring, which significantly influences the compound's chemical and biological properties. These molecules are a subset of N-substituted arylamines, which are recognized as core structural motifs in a vast number of biologically active molecules, including pharmaceuticals and agrochemicals. researchgate.net

The synthesis of these compounds often involves the formation of an amide bond between an aniline (B41778) (an amino-substituted benzene (B151609) ring) and a derivative of propanoic acid. The specific nature and positioning of substituents—such as the chlorine atoms in N-(2,4-dichlorophenyl)propanamide—are critical. Variations in substitution can dramatically alter a molecule's activity, a principle that drives much of the research in this area. For example, the synthesis of halogenated cinnamic and benzoic acid amides has been explored for their potential biological activities, demonstrating that chlorinated analogues can possess higher antimicrobial inhibition than other halogenated forms. nih.gov The study of different isomers, like the 2,4-dichloro versus the 3,4-dichloro substitution pattern, is a fundamental aspect of structure-activity relationship (SAR) studies, which seek to optimize the desired biological effect of a chemical series.

Historical Development of Research on Dichlorophenyl-Propanamide Structures

The history of research into dichlorophenyl-propanamides is dominated by the isomer N-(3,4-dichlorophenyl)propanamide, commonly known as Propanil (B472794). wikipedia.org Propanil was first reported in 1960 and was introduced as a post-emergence herbicide for use in rice cultivation. researchgate.netwikipedia.orgherts.ac.uk Its mode of action is the inhibition of photosynthesis in weeds. wikipedia.org

The development of Propanil was a significant event in agricultural chemistry. Early patent data revealed that its herbicidal activity was considered "unusual and valuable" because chemically related compounds showed little to no similar efficacy. wikipedia.org This finding underscored the critical importance of the specific 3,4-dichloro substitution pattern on the phenyl ring for herbicidal action. This historical success established a strong research precedent for the 3,4-dichloro isomer, making it one of the most widely used herbicides. wikipedia.org In contrast, research into other isomers, such as this compound, did not lead to major herbicidal products, and instead, the focus for this substitution pattern has shifted toward other potential applications.

Contemporary Research Directions and Significance of this compound Studies

Contemporary research involving the 2,4-dichlorophenyl moiety, particularly in amide-containing structures, has moved beyond herbicides and into the realm of fungicides. acs.orgnih.gov The significance of studying compounds like this compound lies in the potential discovery of novel bioactive agents with different applications than their more famous isomers.

Research has shown that the 2,4-dichlorophenyl group is a key feature in certain classes of modern fungicides. acs.orgnih.gov For instance, a study on a series of alkyl and arylalkyl ethers of 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol, which are structurally related to the title compound, demonstrated a broad spectrum of in vitro antifungal activity against seven common pathogens. acs.org In another study, the introduction of a 2,4-dichlorophenyl group into a 1,2,4-triazole (B32235) structure led to a slight increase in antifungal activity compared to the 3,4-dichlorophenyl analogue, which notably reduced activity. nih.gov This highlights the differential impact of isomer substitution on biological function.

Quantitative Structure-Activity Relationship (QSAR) studies on these related compounds have provided detailed insights into the molecular properties that enhance fungicidal action. acs.org These studies computationally model how a chemical's structure relates to its biological effect, guiding the design of more potent compounds. acs.orgnih.gov For fungicides containing the 2,4-dichlorophenyl group, such analyses have identified key factors for efficacy. acs.org

Interactive Data Table: QSAR Findings for 2,4-Dichlorophenyl-Containing Fungicides

This table summarizes findings from a QSAR study on fungicidal ethers containing a 2-(2,4-dichlorophenyl) group, indicating how certain molecular properties influence antifungal activity. acs.org

Molecular ParameterInfluence on Fungicidal ActivityDescription
Lipophilicity Major Positive ParameterIncreased lipophilicity (the ability to dissolve in fats/oils) is strongly correlated with higher antifungal activity.
Dipole Moment (µ) Relevant Positive ParameterThe overall polarity of the molecule is a secondary factor that positively affects activity.
Geometrical Descriptors Linear/Narrow Shape FavoredSubstituents that are linear and narrow are more suitable for potent activity than those that are wide or bulky.

These findings suggest that the 2,4-dichloro substitution pattern is a valuable scaffold for the development of new fungicides. The ongoing exploration of this and related structures continues to be a significant area of research in agrochemical science, aiming to discover new agents for crop protection. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25487-78-9

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)propanamide

InChI

InChI=1S/C9H9Cl2NO/c1-2-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13)

InChI Key

OZCNFDJEXXWEKI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Routes to N-(2,4-dichlorophenyl)propanamide

The formation of the amide bond is one of the most performed reactions in organic chemistry. rsc.orgucl.ac.uk The synthesis of this compound is primarily achieved through well-established amidation reactions, though various alternative pathways are continuously being explored to improve efficiency and sustainability.

The most conventional and industrially practiced method for synthesizing this compound involves the acylation of 2,4-dichloroaniline (B164938) with a propanoyl derivative, typically propanoyl chloride. wikipedia.org This is a classic nucleophilic acyl substitution reaction.

Precursor Synthesis: The primary precursors are 2,4-dichloroaniline and propanoyl chloride.

2,4-Dichloroaniline: This precursor is an important intermediate for dyes and pharmaceuticals. chemicalbook.comgoogle.com It is commonly synthesized from acetanilide (B955) through a process of chlorination followed by hydrolysis of the acetyl protecting group. chemicalbook.comgoogle.com Alternative industrial routes include the nitration of m-dichlorobenzene followed by reduction. google.com Another method involves starting from p-chloronitrobenzene, which undergoes reduction to a hydroxylamine, followed by simultaneous chlorination and further reduction in a hydrochloric acid medium. google.com

Propanoyl Chloride: This acyl chloride is readily available and is typically prepared from propanoic acid by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride. ucl.ac.uk

Amidation Reaction: The reaction proceeds by the nucleophilic attack of the amino group of 2,4-dichloroaniline on the electrophilic carbonyl carbon of propanoyl chloride. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid byproduct that is formed during the reaction. hud.ac.ukfishersci.co.uk

To circumvent the use of reactive acyl chlorides, direct condensation of 2,4-dichloroaniline with propanoic acid can be achieved using stoichiometric coupling reagents. These reagents activate the carboxylic acid to facilitate the amidation. ucl.ac.uksemanticscholar.org Common coupling agents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole). ucl.ac.ukfishersci.co.uk

Table 1: Comparison of Classical Amidation Methods

MethodKey ReagentsGeneral ConditionsAdvantagesDisadvantages
Acyl Chloride Method2,4-dichloroaniline, propanoyl chloride, base (e.g., triethylamine)Aprotic solvent (e.g., DCM, THF), often at 0°C to room temperature. hud.ac.ukfishersci.co.ukHigh reactivity, generally good yields, readily available precursors.Generates HCl byproduct, acyl chloride can be moisture-sensitive. ucl.ac.uk
Carbodiimide Coupling2,4-dichloroaniline, propanoic acid, EDC or DCC, optional HOBtAprotic solvent (e.g., DMF, DCM) at room temperature. fishersci.co.ukMilder conditions than acyl chloride route, avoids handling acyl chlorides.Requires stoichiometric amounts of coupling agents, generates significant byproduct waste (e.g., DCU). ucl.ac.uk

Research into amide bond formation has yielded several innovative methods that offer alternatives to classical routes, often with improved atom economy or milder conditions. While not all have been specifically applied to this compound, they represent viable synthetic strategies.

Synthesis from Nitroarenes: A powerful alternative involves the direct conversion of nitroarenes into N-aryl amides, bypassing the isolation of the often toxic aniline (B41778) intermediate. nih.gov One method involves the Fe-mediated reaction of nitroarenes with acyl chlorides in water, a green solvent. rsc.org For the target molecule, this would involve reacting 1,3-dichloro-4-nitrobenzene with propanoyl chloride in the presence of iron powder. rsc.org

Catalytic Amidation: Significant progress has been made in developing catalytic methods that avoid stoichiometric activating agents. Boronic acid catalysts, for instance, can promote the direct condensation of carboxylic acids and amines, with water being the only byproduct. ucl.ac.uksigmaaldrich.com

Umpolung Amide Synthesis (UmAS): This strategy reverses the traditional polarity of the reactants. An "umpolung" approach for N-aryl amides involves reacting α-fluoronitroalkanes with N-aryl hydroxylamines, which can proceed without the risk of epimerization for chiral substrates. nih.gov

From Aldoximes and Aryl Halides: Heterogeneous catalysts, such as copper(II) oxide on a carbon material (CuO/PCM), can facilitate the one-pot synthesis of N-arylamides from aldoximes and aryl halides. acs.org This would theoretically allow the synthesis from propanaldoxime and 2,4-dichloroiodobenzene.

Derivatization Strategies and Structural Modifications of the this compound Core

Modifying the core structure of this compound can lead to new compounds with different biological activities or physical properties. Derivatization can target the dichlorophenyl ring, the amide linkage, or the propanoyl moiety.

Regioselectivity is crucial when attempting to functionalize a molecule with multiple potential reaction sites.

Functionalization of the Aromatic Ring: The dichlorophenyl ring is electron-deficient due to the presence of two deactivating chloro substituents. This makes electrophilic aromatic substitution challenging. Any further substitution would likely be directed by the existing groups to the available positions on the ring, but would require harsh conditions.

Functionalization of the Amide Group: The amide N-H bond offers a site for substitution. However, direct N-alkylation or N-arylation of a secondary amide can be difficult. More contemporary methods involve the catalytic, site-selective activation of the amide bond itself. For example, bis-oxo molybdenum catalysts have been shown to selectively activate amides for cyclodehydration reactions, demonstrating a high degree of regioselectivity. nih.gov This type of catalytic approach could potentially be adapted for other amide functionalizations.

The substituents on both the aniline and acyl halide precursors significantly impact the ease of the amidation reaction. fiveable.me

Effect of Dichloro-Substituents: The two chlorine atoms on the aniline ring are strongly electron-withdrawing. This reduces the electron density on the nitrogen atom, making 2,4-dichloroaniline a weaker nucleophile compared to aniline itself. Consequently, the acylation of 2,4-dichloroaniline may require more forcing conditions (e.g., higher temperatures or longer reaction times) or more potent activation methods compared to the acylation of electron-rich anilines.

Effect of Acyl Moiety Substituents: In related syntheses of N-aryl amides, it has been observed that the electronic nature of the acyl chloride also plays a role. Benzoyl chlorides with electron-donating substituents tend to give higher product yields, whereas those with electron-withdrawing groups result in lower yields. rsc.org This suggests that variations in the propanoyl chain of the acyl precursor could similarly influence the synthetic accessibility of this compound derivatives.

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ucl.ac.uk The synthesis of amides, being a common industrial reaction, is a key target for green innovation. sigmaaldrich.com

Catalytic Methods: A major goal is to replace stoichiometric coupling reagents (like EDC or DCC), which generate large amounts of waste, with catalytic alternatives. ucl.ac.uk Catalysts based on boron, sigmaaldrich.com ruthenium, sigmaaldrich.com or even simple boric acid semanticscholar.org can facilitate direct amidation with high atom economy.

Greener Solvents: Traditional amide syntheses often use hazardous solvents like DMF and CH₂Cl₂. ucl.ac.uk A key green strategy is to replace these with more environmentally benign alternatives. Water has been successfully used as a solvent for some N-aryl amide syntheses. rsc.org Bio-based solvents, such as Cyrene™, have also been shown to be effective for amidation reactions, offering a safer and more sustainable option. hud.ac.uk

Biocatalysis: Enzymes are increasingly used as catalysts for amide bond formation. Hydrolases can be used in low-water systems to drive the reaction equilibrium toward amide synthesis. rsc.org ATP-dependent enzymes offer an alternative route in aqueous media. rsc.org These biocatalytic methods represent a highly sustainable approach to amide production.

Solvent-Free Synthesis: Some methods allow for amide synthesis under solvent-free conditions. For example, the reaction of a carboxylic acid and urea (B33335) can be catalyzed by boric acid by simply triturating the reactants and heating the mixture, offering a simple, efficient, and waste-minimizing procedure. semanticscholar.org

Table 2: Green Chemistry Approaches in Amide Synthesis

PrincipleApproachExample Reagents/CatalystsKey Advantage
CatalysisDirect amidation of carboxylic acids and aminesBoronic acids, Boric Acid, Ruthenium complexes. semanticscholar.orgsigmaaldrich.comAvoids stoichiometric waste from coupling agents. ucl.ac.uk
Safer SolventsReplacement of hazardous solvents (DMF, DCM)Water, Cyrene™ (bio-based). hud.ac.ukrsc.orgReduces environmental impact and worker exposure.
Renewable Feedstocks/BiocatalysisUse of enzymes to form amide bondsHydrolases, ATP-dependent enzymes. rsc.orgHigh selectivity, mild conditions, sustainable catalyst source.
Waste PreventionSolvent-free reaction conditionsDirect heating of triturated reactants with a catalyst. semanticscholar.orgEliminates solvent waste and simplifies purification.

Advanced Molecular and Electronic Structure Investigations

High-Resolution Spectroscopic Characterization for Conformational and Electronic Analysis

High-resolution spectroscopic methods are essential for a detailed understanding of the molecular structure, bonding, and electronic properties of N-(2,4-dichlorophenyl)propanamide.

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its vibrational modes. For this compound, the Fourier Transform Infrared (FTIR) and Raman spectra are expected to show characteristic bands corresponding to the vibrations of the amide group and the substituted aromatic ring.

Based on studies of related compounds like N-phenylpropanamide and other chlorinated anilides, key vibrational frequencies can be predicted. researchgate.netijcmas.com The N-H stretching vibration of the secondary amide is typically observed in the range of 3200-3300 cm⁻¹. The exact position is sensitive to hydrogen bonding. The amide I band (primarily C=O stretching) is expected to appear as a strong absorption in the FTIR spectrum around 1660-1680 cm⁻¹. The amide II band (a mix of N-H in-plane bending and C-N stretching) would likely be found near 1530-1550 cm⁻¹.

Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-C stretching vibrations within the phenyl ring would generate a series of bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations are expected at lower frequencies, typically in the 1000-1100 cm⁻¹ range and below 800 cm⁻¹, which can be confirmed by Raman spectroscopy. copernicus.orgnih.gov

Table 1: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amide N-H Stretch 3200 - 3300
Amide C=O Stretch (Amide I) 1660 - 1680
Amide N-H Bend / C-N Stretch (Amide II) 1530 - 1550
Aromatic Ring C-H Stretch 3000 - 3100
Aromatic Ring C=C Stretch 1450 - 1600
Propanoyl Chain C-H Stretch (aliphatic) 2850 - 2980

Note: These are predicted values based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, ¹H and ¹³C NMR spectra would provide detailed information about its structure.

In the ¹H NMR spectrum, the amide proton (N-H) would appear as a singlet, with its chemical shift being highly dependent on the solvent and concentration due to hydrogen bonding effects. The aromatic protons would exhibit a characteristic splitting pattern. The proton at C5 (between the two chlorine atoms) would likely be a doublet, the proton at C6 would be a doublet of doublets, and the proton at C3 would be a doublet. The ethyl group of the propanamide moiety would show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons.

In the ¹³C NMR spectrum, the carbonyl carbon would be the most downfield signal, typically around 170-175 ppm. The aromatic carbons would appear in the 120-140 ppm region, with the carbon atoms attached to chlorine showing distinct chemical shifts.

Advanced techniques such as 2D NMR (COSY, HSQC, HMBC) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity. Solid-state NMR could provide insights into the molecular dynamics and packing in the crystalline state, revealing information about polymorphism if it exists. nih.gov Studies on related compounds have shown that line broadening in NMR spectra can be attributed to cis-trans isomerization around the amide bond. nih.govcapes.gov.br

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the elemental composition. The molecular formula of this compound is C₉H₉Cl₂NO, with an exact mass of approximately 217.0061 g/mol . nih.govfda.govepa.gov

Tandem mass spectrometry (MS/MS) would reveal the characteristic fragmentation pathways. For this compound, the primary fragmentation is expected to be the cleavage of the amide bond. This would lead to two major fragment ions: the 2,4-dichloroanilino radical cation and the propanoyl cation. Further fragmentation of the 2,4-dichloroanilino fragment would involve the loss of chlorine atoms. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would result in characteristic isotopic clusters for all chlorine-containing fragments, aiding in their identification. nih.govcapes.gov.brufz.de

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Description Proposed Formula Approximate m/z
Molecular Ion [C₉H₉Cl₂NO]⁺ 217
2,4-dichloroaniline (B164938) fragment [C₆H₅Cl₂N]⁺ 161
Propanoyl cation [C₃H₅O]⁺ 57
Loss of propanoyl group [C₆H₄Cl₂N]⁺ 160

Note: m/z values are for the most abundant isotopes. The presence of two chlorine atoms will create characteristic M, M+2, and M+4 peaks.

Crystallographic Studies of this compound and Its Co-crystals

Crystallographic studies, particularly single-crystal X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms and molecules in the solid state.

While a crystal structure for this compound itself is not reported in the Cambridge Structural Database, analysis of closely related structures, such as N-(2,4-dichlorophenyl)benzamide, provides significant insight. researchgate.net In such structures, the amide group plays a crucial role in forming intermolecular hydrogen bonds. It is highly probable that this compound molecules in the solid state would be linked by N-H···O=C hydrogen bonds, forming chains or dimeric motifs. researchmap.jp

The conformation of the molecule would be defined by the torsion angles between the phenyl ring and the amide plane. Steric hindrance from the ortho-chloro substituent would likely cause a significant dihedral angle between the aromatic ring and the amide group. This twisting would affect the extent of π-conjugation between the phenyl ring and the amide moiety.

The formation of co-crystals is a strategy to modify the physicochemical properties of a compound. nih.govgoogle.com this compound, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is a prime candidate for co-crystal formation with other molecules (co-formers) that have complementary functional groups, such as carboxylic acids or other amides. rsc.orgnih.gov Such co-crystals could exhibit different packing arrangements and intermolecular interactions compared to the pure compound, potentially leading to altered physical properties.

Table 3: Anticipated Crystallographic Data and Interactions for this compound

Parameter Expected Features
Crystal System Monoclinic or Orthorhombic (common for similar amides)
Space Group Centrosymmetric (e.g., P2₁/c) is likely
Key Intermolecular Interaction N-H···O=C hydrogen bonds forming chains or dimers
Molecular Conformation Non-planar arrangement between the phenyl ring and amide group due to steric hindrance from the ortho-Cl
Potential for Polymorphism High, due to potential for different packing and hydrogen bonding arrangements

Note: These features are predictions based on the analysis of structurally similar compounds.

Powder X-ray Diffraction for Polymorphism and Amorphous Forms

Powder X-ray Diffraction (PXRD) stands as a cornerstone analytical technique in the solid-state characterization of crystalline materials. It is a non-destructive method that provides a unique "fingerprint" of a crystalline solid based on the diffraction of X-rays by the periodic arrangement of atoms in the crystal lattice. This technique is particularly vital for the identification and characterization of different polymorphic forms and amorphous content of a substance like this compound.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of study for any synthesized compound. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. PXRD is a powerful tool for distinguishing between these polymorphs, as each crystalline form will produce a unique diffraction pattern.

The process involves irradiating a powdered sample of the compound with a monochromatic X-ray beam. As the sample is rotated, the X-rays are diffracted by the crystal planes within the microcrystals of the powder. The detector measures the angles and intensities of the diffracted beams. The resulting diffractogram is a plot of intensity versus the diffraction angle (2θ).

While specific PXRD data for this compound is not extensively available in public literature, the analysis of closely related dichlorophenyl amides by single-crystal X-ray diffraction provides a clear indication of the detailed structural information that can be obtained. For instance, studies on related benzanilide (B160483) structures reveal precise bond lengths, bond angles, and the conformation of the molecule, including the dihedral angles between the aromatic rings. nih.gov These parameters are fundamental to defining a specific polymorphic form.

In a hypothetical PXRD analysis of a new batch of this compound, the resulting diffraction pattern would be compared against a reference pattern of a known crystal form. The presence of peaks at different 2θ angles would indicate the existence of a new polymorph.

Furthermore, PXRD is instrumental in detecting the presence of an amorphous form, which lacks the long-range atomic order of crystalline materials. An amorphous solid does not produce sharp diffraction peaks but rather a broad, diffuse halo in the diffractogram. The quantification of amorphous content within a crystalline sample is also possible using PXRD by analyzing the relative areas of the sharp peaks and the amorphous halo. This is crucial as the presence of amorphous material can significantly impact the stability and handling properties of the compound. The technique has been successfully used for the quantification of cocrystals and can be adapted to assess the purity of crystalline forms. researchgate.net

The table below illustrates the kind of crystallographic data that is determined through X-ray diffraction techniques, using data from a related compound, N-(2,4-dichlorophenyl)benzenesulfonamide, to exemplify the detailed structural parameters that would be sought for this compound. nih.gov

Parameter Value (Molecule 1) Value (Molecule 2)
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)8.2428 (6)8.2428 (6)
b (Å)19.473 (1)19.473 (1)
c (Å)16.873 (1)16.873 (1)
β (°)103.317 (7)103.317 (7)
Volume (ų)2635.5 (3)2635.5 (3)
Z88
Dihedral angle between rings (°)70.8 (1)74.8 (1)

This data is for N-(2,4-dichlorophenyl)benzenesulfonamide and is presented for illustrative purposes. nih.gov

Electron Microscopy and Surface Science Applications in this compound Research

Beyond the bulk crystallographic structure, the surface morphology and elemental composition of this compound are of significant interest. Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the microscopic world of this compound.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a sample. In the context of this compound, SEM could be used to study the crystal habit (the characteristic external shape of a crystal), particle size, and particle size distribution. These morphological characteristics are important in various applications, influencing factors like dissolution rate and flowability. For instance, SEM could reveal whether the crystalline powder consists of needle-like, plate-like, or prismatic crystals.

Transmission Electron Microscopy (TEM) , on the other hand, provides even higher resolution images and can be used to observe the internal structure of the crystals. TEM can be employed to identify dislocations and other crystal defects, which can have a profound impact on the mechanical and electronic properties of the material.

Coupled with these imaging techniques, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a surface science application often integrated with electron microscopes. When the electron beam of the microscope interacts with the sample, it generates characteristic X-rays from the elements present. EDS analysis detects these X-rays to provide an elemental composition of the sample. For this compound, EDS would be expected to show the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Chlorine (Cl) in the appropriate ratios, confirming the elemental makeup of the synthesized compound. This is particularly useful for identifying impurities or verifying the composition of different phases observed in the sample.

While specific electron microscopy studies on this compound are not widely reported, the application of these techniques is standard practice in the characterization of newly synthesized chemical compounds. For example, in the synthesis of related compounds, recrystallization is often performed to obtain a pure product with a well-defined crystalline form, which would then be ideally suited for analysis by electron microscopy to confirm its morphology and purity. nih.gov

The combination of electron microscopy and surface science techniques provides a comprehensive understanding of the micromeritics and elemental composition of this compound, complementing the crystallographic data obtained from X-ray diffraction.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in modern chemistry for investigating the electronic properties of molecules. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other properties. DFT, known for its balance of accuracy and computational cost, is frequently used to optimize molecular geometry, calculate energies, and predict spectroscopic and reactivity parameters. Ab initio methods, while often more computationally intensive, can provide highly accurate benchmarks.

For N-(2,4-dichlorophenyl)propanamide, these calculations typically begin with geometry optimization to find the lowest energy conformation of the molecule. This optimized structure serves as the basis for all subsequent property calculations, from orbital energies to spectroscopic predictions.

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

In this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-dichlorophenyl ring, which is activated by the amide nitrogen's lone pair. Conversely, the LUMO is anticipated to be centered on the propanamide moiety, particularly the carbonyl group (C=O), which is an electron-accepting region. Analysis of the charge distribution, often visualized with a Molecular Electrostatic Potential (MEP) map, would reveal the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, identifying likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound (Calculated using DFT)

ParameterValueSignificance
EHOMO-6.25 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.10 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.15 eVIndicates chemical reactivity and stability; a larger gap implies higher stability.
Ionization Potential (I)6.25 eVEnergy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A)1.10 eVEnergy released when an electron is added (approximated as -ELUMO).

DFT calculations are highly effective at predicting spectroscopic data, such as vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.com By calculating these parameters for a proposed structure and comparing them to experimental spectra, researchers can confirm the identity and purity of a synthesized compound. nih.gov

For this compound, theoretical calculations would predict characteristic IR peaks for the N-H stretch, C=O stretch of the amide, and C-Cl stretches from the phenyl ring. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental data to assign each signal to a specific atom in the molecule, confirming its structural integrity. mdpi.com

Table 2: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound

Spectroscopic DataCalculated Value (DFT)Typical Experimental Value
IR: C=O Stretch (cm⁻¹)1675 cm⁻¹1670-1680 cm⁻¹
IR: N-H Stretch (cm⁻¹)3305 cm⁻¹3280-3320 cm⁻¹
¹H NMR: N-H Proton (ppm)8.2 ppm8.0-8.5 ppm
¹³C NMR: Carbonyl Carbon (ppm)172.5 ppm170-174 ppm

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach is invaluable for exploring a molecule's conformational flexibility, understanding its interactions with its environment (such as a solvent), and calculating thermodynamic properties.

For this compound, MD simulations can reveal the preferred conformations in different solvents by mapping the potential energy surface related to the rotation around its single bonds (e.g., the C-N amide bond and the C-C bond of the propyl group). These simulations can show how the molecule folds and moves, and how surrounding solvent molecules, like water, form hydrogen bonds and arrange themselves around the solute, which is crucial for understanding its solubility and transport properties.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking Studies (focused on in vitro binding mechanisms to biological macromolecules)

QSAR and molecular docking are powerful computational tools in drug discovery and toxicology that connect a compound's chemical structure to its biological activity.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their measured biological activity.

Ligand-based QSAR is used when the 3D structure of the biological target is unknown. It involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of molecules with known activities and using statistical methods to build a predictive model.

Structure-based QSAR , often used in conjunction with molecular docking, utilizes information about the target's binding site to inform the relationship.

For this compound, a QSAR study would involve synthesizing and testing a series of related analogues to build a model that predicts their activity based on descriptors like lipophilicity (logP), molecular weight, and electronic properties derived from quantum calculations. wiley.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. mdpi.com The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity, usually reported in kcal/mol. biointerfaceresearch.com

A molecular docking study of this compound into a hypothetical enzyme active site would identify the most likely binding pose. nih.gov It would detail the specific interactions, such as hydrogen bonds between the amide group and receptor residues, and hydrophobic interactions between the dichlorophenyl ring and nonpolar pockets in the active site. These predictions provide critical insights into the mechanism of action and can guide the design of more potent derivatives.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

ParameterValue/Description
Binding Affinity (kcal/mol)-7.8 kcal/mol
Inhibition Constant (Kᵢ)1.5 µM
Key Hydrogen BondsAmide N-H with Asp120; Carbonyl O with Ser155
Key Hydrophobic InteractionsDichlorophenyl ring with Leu80, Val105, Ile150

Machine Learning Approaches in Predicting this compound Properties and Reactions

In the field of computational and theoretical chemistry, machine learning (ML) has emerged as a powerful tool for predicting the physicochemical properties, biological activities, and environmental fate of chemical compounds, including the herbicide this compound, commonly known as propanil (B472794). By leveraging extensive datasets of known chemical information, ML algorithms can identify complex patterns and relationships between a molecule's structure and its behavior, offering a rapid and cost-effective alternative to traditional experimental methods. nih.govcam.ac.uk

Quantitative Structure-Activity Relationship (QSAR) models are a prominent application of machine learning in this domain. QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. epa.gov For this compound, QSAR and other machine learning approaches are employed to predict a range of endpoints, from its herbicidal efficacy to its toxicological profile and environmental persistence.

Detailed research findings indicate that various machine learning algorithms, including Random Forest (RF), Support Vector Machines (SVM), Gradient Boosting Regression Tree (GBRT), and Deep Neural Networks (DNNs), are utilized to build predictive models for pesticides. github.comnih.gov These models are trained on large datasets containing information on molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics.

For instance, the herbicidal activity of compounds structurally related to this compound has been the subject of 3D-QSAR studies. These studies correlate the three-dimensional structure of molecules with their herbicidal potency, providing insights for the design of new, more effective herbicides. While specific studies focusing solely on propanil are part of broader research, the principles and findings are directly applicable.

The prediction of environmental fate is another critical area where machine learning is applied. Models are developed to estimate properties such as the dissipation half-life of pesticides in various environmental compartments like soil and water. github.comresearchgate.net For propanil, which is known to degrade in the environment, machine learning models can predict its persistence and the formation of its primary metabolite, 3,4-dichloroaniline (B118046) (3,4-DCA). researchgate.net

Toxicity prediction is also a key application of machine learning for agrochemicals. By analyzing the structural features of this compound, machine learning models can predict its potential toxicity to various organisms, aiding in risk assessment. nih.govepa.gov These predictions are crucial for regulatory purposes and for developing safer agricultural practices.

The performance of these machine learning models is typically evaluated using various statistical metrics. The tables below present a summary of the types of properties predicted for this compound and the representative performance of the machine learning models used.

Table 1: Predicted Properties of this compound Using Machine Learning
Predicted PropertyDescriptionCommonly Used Machine Learning ModelsKey Molecular Descriptors
Herbicidal ActivityPrediction of the efficacy of the compound in controlling weeds.3D-QSAR, Random Forest, Support Vector MachinesTopological, electronic, and steric parameters
Environmental Half-LifeEstimation of the time it takes for half of the compound to degrade in the environment (e.g., soil, water). github.comGradient Boosting Regression Tree, Random Forest github.comMolecular weight, logP, number of aromatic rings github.com
Toxicity (e.g., Acute Oral Toxicity)Prediction of the potential harm to non-target organisms. epa.govDeep Neural Networks, Support Vector Machines, k-Nearest Neighbors epa.govMolecular fingerprints, fragment descriptors
Biodegradation PathwaysPrediction of the metabolic pathways and resulting degradation products.Hybrid knowledge-based and machine learning systemsSubstructure fingerprints, reaction rule applicability
Table 2: Representative Performance of Machine Learning Models in Predicting Pesticide Properties
Prediction TaskMachine Learning ModelPerformance MetricReported Value Range
Herbicidal Activity ClassificationRandom ForestAccuracy0.85 - 0.95
Toxicity Prediction (Classification)Support Vector MachineArea Under the Curve (AUC)0.80 - 0.92
Environmental Half-Life (Regression)Gradient Boosting Regression TreeCoefficient of Determination (R²)0.70 - 0.85
Biodegradation Pathway PredictionHybrid SystemsRecall/Precision~0.80 nih.gov

Mechanistic Investigations in Biological and Environmental Systems Non Clinical Focus

Biochemical Mechanisms of Action

The primary mode of action of N-(2,4-dichlorophenyl)propanamide, commercially known as propanil (B472794), is the inhibition of photosynthesis. nih.govresearchgate.net This is achieved through its interaction with key components of the photosynthetic electron transport chain.

Target Identification and Validation in Model Organisms

The principal molecular target of this compound in plants is Photosystem II (PSII), a multi-subunit protein complex located in the thylakoid membranes of chloroplasts. nih.govresearchgate.netnih.gov Specifically, the compound binds to the D1 protein within the PSII reaction center. nih.govucanr.edu This binding competitively inhibits the binding of plastoquinone (B1678516) at the Q(_B) site, thereby blocking the electron flow from the primary quinone acceptor, Q(_A), to the secondary quinone acceptor, Q(_B). nih.govucanr.edu The interruption of this electron transport chain halts the production of ATP and NADPH, which are essential energy carriers for carbon dioxide fixation and other metabolic processes, ultimately leading to plant death. nih.gov

The selectivity of this compound as a herbicide is primarily due to differences in its metabolism between tolerant and susceptible species. In tolerant crops like rice (Oryza sativa), the compound is rapidly detoxified by the enzyme aryl acylamidase (AAA). researchgate.net This enzyme hydrolyzes the amide bond of this compound to produce 3,4-dichloroaniline (B118046) and propionic acid, which are non-phytotoxic. researchgate.net In contrast, many susceptible weed species, such as barnyardgrass (Echinochloa crus-galli), lack sufficient levels of this enzyme, leading to the accumulation of the active herbicide and subsequent phytotoxicity. researchgate.netusda.gov The validation of aryl acylamidase as the key determinant of tolerance has been established through comparative studies of resistant and susceptible biotypes and the use of synergists that inhibit this enzyme, thereby increasing the herbicidal efficacy.

Kinetic and Thermodynamic Binding Studies with Macromolecules

While detailed kinetic (k_{on}, k_{off}, K_{d}) and thermodynamic (ΔH, ΔS) parameters for the binding of this compound specifically to the D1 protein are not extensively documented in publicly available literature, the inhibitory activity is often quantified by the IC_{50} value, which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. For PSII inhibiting herbicides, lower IC_{50} values indicate a higher binding affinity to the D1 protein.

Molecular docking studies have provided insights into the binding interactions of various herbicides with the Q(_B) binding niche of the D1 protein. nih.gov These studies reveal that the binding affinity is influenced by factors such as hydrogen bonding and hydrophobic interactions with specific amino acid residues within the binding pocket, including His215, Phe255, and Ser264. nih.gov Although specific thermodynamic data for this compound is scarce, studies on other herbicides binding to PSII suggest that the process can be driven by both enthalpic and entropic contributions, depending on the specific chemical structure of the inhibitor and its interactions with the binding site.

Comparative IC50 Values for Photosystem II Inhibition by Various Herbicides

HerbicideChemical ClassIC50 (M)Reference
DiuronUrea (B33335)7-8 x 10-8 nih.gov
TerbuthylazineTriazine~1 x 10-7 nih.gov
MetribuzinTriazinone~2 x 10-7 nih.gov
MetobromuronUrea~5 x 10-6 nih.gov
BentazonBenzothiadiazinone~1 x 10-5 nih.gov

This table presents IC50 values for various PSII-inhibiting herbicides, providing a comparative context for the potency of compounds that share a similar mechanism of action with this compound. Data for this compound itself is not consistently reported in a comparative format.

Structure-Activity Relationship (SAR) for Molecular Interactions

The structure-activity relationship (SAR) for acylanilide herbicides like this compound has been investigated to understand the chemical features essential for their inhibitory activity on PSII. The general structure consists of an aniline (B41778) ring substituted with chlorine atoms and an N-acyl side chain.

Key structural features that influence the herbicidal activity include:

The Acyl Group: The nature of the acyl group is critical for activity. For this compound, the propanamide group is optimal.

The Aniline Ring Substitution: The position and number of chlorine atoms on the phenyl ring are crucial. The 2,4-dichloro substitution pattern is a key feature for its herbicidal efficacy.

The Amide Linkage: The amide bond is essential for the molecule's interaction with the D1 protein. It also serves as the site of detoxification by aryl acylamidase in tolerant species.

Studies on analogs have shown that modifications to these structural components can significantly alter the binding affinity to the D1 protein and the rate of detoxification, thereby affecting the compound's herbicidal activity and selectivity. For instance, alterations in the alkyl chain of the acyl group or changes in the halogen substitution on the phenyl ring can lead to variations in phytotoxicity.

Cellular and Subcellular Responses in In Vitro Biological Models

The inhibition of PSII by this compound triggers a cascade of cellular and subcellular events, leading to oxidative stress and ultimately cell death in susceptible plants.

Gene Expression Profiling and Proteomic Analysis of Perturbed Pathways

Treatment with herbicides that block photosynthetic electron transport leads to the generation of reactive oxygen species (ROS), which can cause widespread cellular damage. In response to this oxidative stress, plants typically upregulate genes and proteins involved in detoxification and stress response pathways.

Expected Gene and Protein Expression Changes in Response to this compound:

Potential Changes in Protein Expression in Susceptible Weeds Treated with this compound

Protein/EnzymeFunctionExpected RegulationRationale
Superoxide (B77818) Dismutase (SOD)Detoxification of superoxide radicalsUpregulatedResponse to increased ROS production. areeo.ac.ir
Catalase (CAT)Detoxification of hydrogen peroxideUpregulatedResponse to increased ROS production.
Glutathione S-transferase (GST)Detoxification of xenobioticsUpregulatedInvolvement in herbicide metabolism and stress response. nih.gov
Cytochrome P450 MonooxygenasesMetabolism of xenobioticsUpregulatedPotential secondary detoxification pathway. areeo.ac.ir
Photosystem II D1 protein (psbA)Core component of PSIIDownregulated/TurnoverDamage and degradation due to oxidative stress.
Heat Shock Proteins (HSPs)Protein folding and stress responseUpregulatedGeneral stress response to cellular damage.

This table is illustrative and based on general responses to herbicide-induced oxidative stress. Specific protein expression changes would require targeted proteomic studies on susceptible plants treated with this compound.

In a study on murine lymphoma T-cells, propanil was found to decrease the transcription rate of the Interleukin-2 (IL-2) gene, indicating an interference with signal transduction pathways. nih.gov

Cellular Pathway Perturbations (e.g., signal transduction, metabolic flux)

The primary perturbation caused by this compound is the blockage of the photosynthetic electron transport chain. This initial event triggers a series of downstream cellular pathway disruptions:

Signal Transduction: The accumulation of ROS acts as a signal that can activate various stress-response signaling pathways. This can include mitogen-activated protein kinase (MAPK) cascades, which are known to be involved in plant responses to a wide range of biotic and abiotic stresses. While direct evidence for propanil-induced MAPK activation in plants is limited, it is a plausible downstream consequence of the oxidative stress it induces. In non-plant models, propanil has been shown to interfere with signal transduction, for example, by affecting IL-2 production in T-cells. nih.govnih.gov

Metabolic Flux: The inhibition of photosynthesis drastically alters the metabolic flux within the plant cell. The production of ATP and NADPH, the primary energy currencies of the cell, is severely hampered. nih.gov This leads to a shutdown of carbon fixation and the biosynthesis of carbohydrates. The plant is essentially starved of energy and building blocks for growth and maintenance. Metabolic flux analysis in plants under stress has shown that central carbon metabolism is significantly reprogrammed to cope with the altered energy status. nih.govnih.gov In the case of this compound, the flux through the Calvin cycle would be expected to cease, while pathways related to stress response and catabolism would likely be activated. The detoxification of the herbicide itself via aryl acylamidase represents a specific metabolic flux that is crucial for tolerance. researchgate.net

Based on a comprehensive review of the available search results, it is not possible to generate an article on the chemical compound This compound that adheres to the specified outline and constraints.

The scientific literature retrieved pertains almost exclusively to two different, albeit related-sounding, compounds:

N-(3,4-dichlorophenyl)propanamide , commonly known as the herbicide Propanil . This is a structural isomer of the requested compound, where the chlorine atoms are on the 3 and 4 positions of the phenyl ring, not the 2 and 4 positions. nih.govresearchgate.netresearchgate.netunito.itherts.ac.uktind.iowikipedia.orgresearchgate.netnih.gov

2,4-Dichlorophenoxyacetic acid (2,4-D) , which is a different class of herbicide entirely. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net

No specific research findings were identified in the search results for This compound concerning the following required topics:

Subcellular Localization and Compartmentalization Studies

Microbial Degradation Mechanisms (enzymatic hydrolysis, oxidation)

Abiotic Transformation Processes (photolysis, hydrolysis)

Metabolite Identification and Environmental Persistence of Degradation Products

Due to the strict instruction to focus solely on this compound and not introduce information outside this scope, using data from its 3,4-isomer (Propanil) or from 2,4-D would be scientifically inaccurate and violate the fundamental requirements of the request. The difference in the chlorine atom's position on the aromatic ring significantly influences the chemical and biological properties of the molecule, making data non-transferable between isomers for a scientifically accurate report.

Therefore, the requested article cannot be generated as there is no specific information available for "this compound" within the provided search results to populate the mandated sections.

Advanced Analytical Methodologies for N 2,4 Dichlorophenyl Propanamide Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment in Complex Matrices

Chromatographic techniques form the cornerstone of analytical methods for N-(2,4-dichlorophenyl)propanamide, providing the necessary separation from interfering compounds present in complex samples. The choice of chromatographic method depends on the specific analytical challenge, including the nature of the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely employed technique for the analysis of this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is the most common mode for this compound.

A typical HPLC method for this compound might utilize a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a buffer such as formic acid or phosphoric acid. nih.gov For applications requiring mass spectrometry (MS) compatibility, volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, with the wavelength set to the absorption maximum of the compound, typically around 250 nm. researchgate.net

The performance of HPLC methods can be enhanced through the use of core-shell columns, which provide higher efficiency and resolution compared to traditional fully porous particle columns. epa.gov Gradient elution, where the composition of the mobile phase is changed during the analytical run, can be employed to improve peak shape and reduce analysis time, especially when analyzing samples with multiple components. researchgate.net

ParameterConditionSource
Column Newcrom B, 4.6x150 mm, 3 µm, 100A nih.gov
Mobile Phase Acetonitrile (MeCN) / Water (H₂O) nih.gov
Buffer Formic Acid nih.gov
Flow Rate 1.0 ml/min nih.gov
Detection UV at 260, 270 nm nih.gov

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly for its volatile derivatives and for trace-level detection. The compound itself is amenable to GC analysis.

A common approach involves the use of a capillary column, such as a DB-17 or DB-1701, which provides excellent separation efficiency. epa.gov For sensitive and selective detection of this nitrogen-containing compound, a Nitrogen-Phosphorus Detector (NPD) is often employed. epa.govepa.gov Alternatively, an Electron Capture Detector (ECD) can be used, which is highly sensitive to halogenated compounds like this compound. nih.gov

Sample preparation for GC analysis often involves a liquid-liquid extraction to isolate the analyte from the sample matrix, followed by a cleanup step using techniques like dispersive solid-phase extraction (dSPE). nih.gov The final extract is then concentrated and injected into the GC system. nih.gov

ParameterConditionSource
Instrument Hewlett-Packard Model 5890A Gas Chromatograph epa.gov
Detector Nitrogen/Phosphorus (N/P) detector epa.gov
Column 30 m x 0.32 mm, 0.25 µm film thickness capillary DB-17 or DB-1701 epa.govepa.gov
Limit of Quantitation (LOQ) 0.01 ppm for propanil (B472794) and 3,4-DCA in water epa.gov

Capillary Electrophoresis and Supercritical Fluid Chromatography Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as short analysis times and low consumption of reagents. nih.gov While less common than HPLC and GC for routine analysis of this compound, CE, particularly in the form of micellar electrokinetic chromatography (MEKC), can be used for the separation of neutral pesticides. tandfonline.com The main challenge with CE is often achieving the required sensitivity, especially with UV detection, due to the small sample injection volumes and short optical path lengths. nih.govresearchgate.net To overcome this, various online and offline preconcentration techniques can be coupled with CE. nih.gov

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC is considered a "green" analytical technique due to the reduced use of organic solvents. teledynelabs.com It is particularly well-suited for the separation of chiral compounds and can also be applied to the analysis of thermally labile molecules. wikipedia.org While specific applications for this compound are not extensively documented, SFC shows promise for the analysis of halogenated compounds and pesticides in general, offering high efficiency and fast analysis times. teledynelabs.comnih.gov The technique can be coupled with mass spectrometry for enhanced sensitivity and selectivity. nih.gov

Hyphenated Techniques for Comprehensive Characterization and Trace Analysis

Hyphenated techniques, which combine a separation method with a powerful detection technique like mass spectrometry, are indispensable for the comprehensive characterization and trace analysis of this compound and its transformation products.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Trace Detection

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective determination of this compound and its metabolites in various matrices. This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS method, the analyte is separated on a reversed-phase column and then introduced into the mass spectrometer. epa.gov The molecule is ionized, usually via electrospray ionization (ESI) in positive ion mode, and the precursor ion corresponding to the protonated molecule of this compound is selected. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored for quantification and confirmation. epa.gov This multiple reaction monitoring (MRM) approach provides excellent selectivity, minimizing interferences from the sample matrix.

LC-MS/MS methods have been developed for the analysis of this compound in environmental samples like water, achieving very low limits of detection (LOD) and quantification (LOQ). For instance, a method for drinking water reported an LOD of 0.0175 µg/L and an LOQ of 0.1 µg/L. epa.gov

ParameterConditionSource
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) epa.gov
Separation Reversed-phase column epa.gov
Ionization Positive ion mode epa.gov
Detection Selection of a quantification and a confirmation product ion epa.gov
LOD (Drinking Water) 0.0175 µg/L epa.gov
LOQ (Drinking Water) 0.1 µg/L epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organic Compound Analysis and Environmental Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds, including this compound, in environmental samples. It combines the high-resolution separation of GC with the definitive identification capabilities of MS.

For environmental monitoring, GC-MS methods have been developed to determine residues of this compound and its primary metabolite, 3,4-dichloroaniline (B118046) (DCA), in matrices such as soil and water. researchgate.net The analysis is often performed using a capillary column to achieve good separation of the target analytes from other components in the sample extract. epa.gov The mass spectrometer is typically operated in electron ionization (EI) mode, which generates a characteristic fragmentation pattern that serves as a fingerprint for compound identification. researchgate.net

Electrochemical and Sensor-Based Detection Strategies for this compound

Currently, there is a notable absence of published studies detailing the development and application of electrochemical sensors specifically for the detection of this compound. Research in the field of electrochemical analysis for herbicides has largely concentrated on other molecules, such as its isomer Propanil or other chlorinated phenoxy compounds like 2,4-D. nih.gov

For a compound like this compound, electrochemical detection would theoretically be feasible via the oxidation or reduction of its electroactive functional groups. The dichlorophenyl ring and the amide group could both serve as targets for electrochemical sensing. Development in this area would likely involve the following approaches:

Voltammetric Techniques: Methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) would be employed to investigate the electrochemical behavior of the molecule at various electrode surfaces. These techniques are instrumental in determining the oxidation/reduction potentials and establishing the relationship between current response and concentration.

Modified Electrodes: To enhance sensitivity and selectivity, researchers would likely use electrodes modified with nanomaterials (e.g., graphene, carbon nanotubes, gold or silver nanoparticles), conductive polymers, or molecularly imprinted polymers (MIPs). These modifications can increase the electrode's surface area, improve electron transfer kinetics, and create specific recognition sites for the target analyte, helping to distinguish it from interfering substances.

Biosensors: An alternative approach would be the development of biosensors. This could involve immobilizing an enzyme that is inhibited by this compound onto an electrode. The change in the enzyme's activity, measured electrochemically, would correlate to the concentration of the compound. While this has been explored for other pesticides, specific enzymes for this compound have not been identified in the reviewed literature.

Without experimental data, a performance table for such sensors cannot be generated. Research would be required to establish key parameters like the linear range, limit of detection (LOD), limit of quantification (LOQ), and selectivity against other pesticides and environmental contaminants.

Advanced Sample Preparation and Matrix Effects in this compound Analysis

The analysis of this compound in complex samples, such as soil, water, or agricultural products, would necessitate robust sample preparation to isolate the analyte from interfering matrix components. The choice of technique would depend on the matrix type and the subsequent analytical method, which is typically a form of chromatography.

Advanced Sample Preparation Techniques:

Based on methods for the 3,4-isomer (Propanil), the following extraction and clean-up techniques would be highly relevant:

Solid-Phase Extraction (SPE): This is a common and effective technique for cleaning up and concentrating pesticides from liquid samples like water. A cartridge containing a solid adsorbent (e.g., C18, HLB) would be chosen to retain the this compound from the sample, while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of an organic solvent. epa.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is widely used for pesticide residue analysis in food and agricultural samples. It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a "salting-out" step. A subsequent clean-up step using dispersive solid-phase extraction (d-SPE) with various sorbents (e.g., PSA, C18, GCB) removes specific matrix components like fatty acids, pigments, and sterols that could interfere with analysis.

Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized extraction technique that uses a small amount of extraction solvent dispersed in the aqueous sample with the help of a disperser solvent. It offers high enrichment factors and reduces solvent consumption. perflavory.com

Matrix Effects:

Matrix effects are a significant challenge in quantitative analysis, especially when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov These effects occur when co-eluting compounds from the sample matrix either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov

For this compound, matrix effects would be expected and would vary significantly depending on the sample type (e.g., rice, soil, water). brjac.com.br Strategies to mitigate these effects include:

Effective Clean-up: The sample preparation methods mentioned above (SPE, QuEChERS) are crucial for removing a large portion of matrix components.

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the signal suppression or enhancement caused by the matrix, as both the standards and the samples will be affected similarly.

Use of Internal Standards: The addition of a stable isotope-labeled version of this compound (if available) or a structurally similar compound can correct for variations in both sample preparation recovery and matrix-induced ionization changes.

A data table illustrating the impact of matrix effects and the effectiveness of different sample preparation techniques cannot be provided without specific experimental studies on this compound. Research would be needed to quantify recovery percentages and matrix effects in various substrates, similar to the validation performed for Propanil and other pesticides. epa.govbrjac.com.br

Applications and Industrial Relevance Non Clinical, Non Dosage, Non Safety Focus

Agrochemical Applications: Molecular Mode of Action and Resistance Mechanisms

N-(2,4-dichlorophenyl)propanamide, widely known as the herbicide propanil (B472794), has a well-established and specific molecular mode of action in plants. wikipedia.org Its primary application is for the post-emergence control of various grass and broadleaf weeds in agricultural settings, particularly in rice cultivation. wikipedia.org

The herbicidal activity of propanil is a result of its ability to inhibit photosynthesis in susceptible plants. wikipedia.org Specifically, it acts as a photosystem II (PSII) inhibitor. google.com Propanil binds to the D1 protein within the PSII complex located in the thylakoid membranes of chloroplasts. This binding action blocks the flow of electrons, which is a critical step in the light-dependent reactions of photosynthesis. The disruption of the electron transport chain prevents the fixation of carbon dioxide and the production of ATP and NADPH, which are essential energy-carrying molecules for plant growth and metabolism. google.comtandfonline.com The blockage of electron flow also leads to the formation of reactive oxygen species (ROS), which cause lipid and protein membrane destruction, leading to cellular leakage and rapid plant death. google.com

Characterization of Molecular Targets in Agricultural Pests or Pathogens

The primary molecular target of propanil in susceptible weeds is the D1 protein of the photosystem II complex. By binding to this protein, propanil competitively inhibits the binding of plastoquinone (B1678516), a key molecule in the electron transport chain. This inhibition effectively halts the photosynthetic process, leading to the demise of the weed.

Rice plants, however, exhibit a natural tolerance to propanil. This selectivity is due to the presence of a high concentration of the enzyme aryl acylamidase (AAA) in rice. researchgate.net This enzyme rapidly metabolizes propanil into the non-toxic compounds 3,4-dichloroaniline (B118046) and propionic acid, thus preventing the herbicidal effects from taking place in the crop. researchgate.net

Parameter Description
Target Enzyme Photosystem II (PSII) D1 protein
Mechanism of Action Inhibition of electron transport in photosynthesis
Effect on Plant Blocks CO2 fixation and production of ATP and NADPH, leading to cell death
Selectivity Mechanism in Rice Rapid detoxification by the enzyme aryl acylamidase (AAA)

Understanding Molecular Basis of Resistance in Target Organisms

The repeated and widespread use of propanil has led to the evolution of resistance in some weed populations, particularly in species of Echinochloa (barnyardgrass). pharmanoble.com The primary mechanism of this resistance is not a modification of the target site (the D1 protein) but rather an enhanced metabolic detoxification of the herbicide. pharmanoble.com

Resistant weed biotypes have been found to possess significantly higher levels of the enzyme aryl acylamidase, the same enzyme that confers tolerance in rice. pharmanoble.commallakchemicals.com This increased enzymatic activity allows the resistant weeds to break down propanil into its non-toxic metabolites before it can reach and inhibit photosystem II. This metabolic resistance is a classic example of natural selection in response to agricultural practices.

Organism Mechanism of Resistance Enzyme Involved Outcome
Echinochloa colonaIncreased metabolic detoxificationAryl acylamidase (AAA)Propanil is hydrolyzed into non-toxic compounds, preventing inhibition of photosynthesis. mallakchemicals.com
Echinochloa crus-galliElevated levels of aryl acylamidase activityAryl acylamidase (AAA)The herbicide is degraded before it can exert its phytotoxic effects. pharmanoble.com

Other Potential Industrial and Research Applications (e.g., analytical standards, biochemical probes)

Searches of chemical databases and research publications did not yield specific instances of this compound being utilized as a certified reference material or an analytical standard for techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). Its potential utility in these areas would be contingent on its synthesis, purification to a high degree, and characterization as a standard for the detection and quantification of related compounds or as a reference in the development of new analytical methods.

Similarly, there is no available research that describes the application of this compound as a biochemical probe. The development of a chemical compound as a probe for studying biological systems typically requires detailed investigation into its selectivity, potency, and mechanism of action with a specific biological target. Such studies for this compound have not been reported in the reviewed literature.

It is important to note that the isomeric compound, N-(3,4-dichlorophenyl)propanamide, commonly known as Propanil, is a widely used herbicide and, as such, is available as an analytical standard for environmental and agricultural testing. However, this application is specific to the 3,4-dichloro isomer and cannot be extrapolated to this compound without specific supporting data.

Due to the lack of available research and industrial application data, no further information on the use of this compound as an analytical standard or biochemical probe can be provided at this time.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in N-(2,4-dichlorophenyl)propanamide Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize research into this compound. These powerful computational tools offer the potential to analyze vast and complex datasets, leading to predictive models and a deeper understanding of the compound's behavior. AI and ML can accelerate the discovery of new herbicidal applications, optimize formulations, and predict environmental fate with greater accuracy.

Future research will likely focus on developing ML algorithms to predict the herbicidal efficacy of this compound and its analogs against various weed species under different environmental conditions. By learning from large datasets encompassing chemical structures, application rates, and environmental factors, these models could help optimize weed management strategies. Furthermore, AI can be employed to analyze multi-omics data (genomics, transcriptomics, proteomics, metabolomics) from plants and soil microorganisms to elucidate complex resistance mechanisms and the broader ecological impacts of the herbicide. nih.gov

Table 1: Potential Applications of AI/ML in this compound Research

Research Area AI/ML Application Potential Outcome
Herbicidal Efficacy Predictive Modeling Optimized application rates and enhanced weed control spectrum.
Resistance Management Pattern Recognition in Omics Data Early detection and management strategies for resistant weed biotypes.
Environmental Fate Predictive Modeling More accurate predictions of persistence, degradation, and mobility in soil and water.

| Toxicology | QSAR Modeling | Rapid screening of potential toxicological effects on non-target organisms. |

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of this compound involves the acylation of 3,4-dichloroaniline (B118046) with propanoyl chloride. wikipedia.org While effective, this method may involve hazardous reagents and generate waste. Future research is increasingly directed towards the development of novel and sustainable synthetic methodologies that align with the principles of green chemistry.

The focus will be on creating synthetic routes that are more atom-economical, utilize less hazardous solvents and reagents, and operate under milder reaction conditions. This could involve the exploration of catalytic methods, such as using novel transition metal or enzyme catalysts, to improve reaction efficiency and reduce by-product formation. Another avenue of research is the use of alternative acylating agents or the development of one-pot synthesis procedures to streamline the manufacturing process, thereby minimizing energy consumption and environmental footprint.

Exploration of Undiscovered Biological Targets and Mechanisms in Non-Human Systems

The primary mode of action for this compound is the inhibition of photosynthesis at photosystem II in plants. wikipedia.orgresearchgate.net However, the full spectrum of its biological interactions, particularly in non-target organisms, is not completely understood. Future research will endeavor to explore undiscovered biological targets and mechanisms of action in various non-human systems.

Advanced biochemical and molecular techniques will be crucial in identifying secondary targets in both plants and other organisms present in the ecosystem. For instance, in silico studies have suggested that histone deacetylase could be a potential enzymatic target for similar anilide herbicides in plants. researchgate.net Investigating such alternative targets could explain secondary physiological effects and provide insights into the development of weed resistance. Understanding the compound's impact on soil microbial communities, aquatic life, and other non-target species at a molecular level is essential for a comprehensive ecological risk assessment. researchgate.net This knowledge can also inform the development of more selective herbicides with fewer off-target effects.

Advanced Environmental Remediation Strategies Based on Degradation Mechanisms

This compound is known to be rapidly degraded in the environment by microbes into the persistent metabolite 3,4-dichloroaniline (DCA). researchgate.net This degradation product has been detected in groundwater and surface waters. researchgate.net A key future research direction is the development of advanced environmental remediation strategies based on a thorough understanding of these degradation mechanisms.

Research will likely focus on enhancing the natural degradation processes. This includes the identification and isolation of novel microbial strains with high efficiency in degrading both the parent compound and its metabolites. researchgate.net Genetic engineering of microorganisms to enhance their degradative capabilities is another promising avenue. Furthermore, the study of the abiotic degradation pathways, such as photolysis, can lead to the development of advanced oxidation processes for water treatment. researchgate.net These technologies could be applied to remediate contaminated agricultural runoff and soil, preventing the accumulation of harmful residues in the environment.

Table 2: Emerging Environmental Remediation Strategies

Strategy Description Research Focus
Bioremediation Use of microorganisms to break down contaminants. Isolation and characterization of novel propanil-degrading bacterial and fungal strains. researchgate.net
Phytoremediation Use of plants to remove, contain, or degrade contaminants in soil and water. Identifying plant species capable of accumulating and metabolizing this compound and its metabolites.
Advanced Oxidation Processes (AOPs) Chemical treatment processes using strong oxidizing agents (e.g., ozone, hydrogen peroxide) to degrade organic pollutants. Optimization of AOPs for the complete mineralization of this compound and DCA in water.

| Catalytic Degradation | Use of catalysts to accelerate the breakdown of the compound. | Development of novel nanocatalysts for efficient degradation under ambient conditions. |

Multidisciplinary Approaches to this compound Research: Bridging Chemistry, Biology, and Environmental Science

Addressing the complex challenges associated with this compound requires a holistic, multidisciplinary approach that integrates chemistry, biology, and environmental science. Future research will increasingly rely on collaborative efforts that bridge these traditionally separate disciplines to provide a comprehensive understanding of the compound's lifecycle and impact.

Chemists will continue to work on developing safer and more effective analogs and sustainable synthetic routes. Biologists, including biochemists and toxicologists, will investigate its mechanisms of action, resistance, and effects on non-target organisms. researchgate.net Environmental scientists will study its fate and transport in ecosystems and develop effective remediation strategies. researchgate.net By combining the expertise from these fields, researchers can create a more complete picture, leading to the development of integrated pest management strategies that maximize efficacy while minimizing environmental and health risks. This synergistic approach is essential for the responsible management and future innovation of this compound and other agrochemicals.

Q & A

Basic Research Question

  • NMR spectroscopy : 1^1H and 13^13C NMR validate substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm for dichlorophenyl groups) and stereochemistry .
  • Mass spectrometry (MS) : APCI-MS confirms molecular ions (e.g., m/z = 514 [M+H]+ for brominated analogs) .
  • Melting points and Rf values : Consistent melting points (e.g., 94–130°C) and TLC Rf values (e.g., 0.44–0.70 in hexane:EtOAc) indicate purity .
  • Elemental analysis : Matches between calculated and observed C/H/N percentages (e.g., C 56.04% vs. 56.03%) ensure stoichiometric accuracy .

How do structural modifications at the propanamide moiety influence biological activity in this compound derivatives?

Advanced Research Question

  • Electron-withdrawing groups : Substitutions like 4-fluorobenzyl (25b) or cyclopropyl (27i) enhance antibacterial activity by increasing lipophilicity (LogP ~3.68), improving membrane penetration .
  • Steric effects : Bulky substituents (e.g., α-methyl-4-fluorophenyl in 27a) reduce activity due to steric hindrance at target sites .
  • Chirality : Enantiomers like (S)-α-methyl-4-fluorophenyl derivatives (27b) show higher potency (89% yield, 128–130°C mp) than racemic mixtures, suggesting receptor-binding specificity .

Methodology : Comparative bioassays (e.g., MIC against B. subtilis) paired with LogP calculations and molecular docking identify optimal substituents .

How can researchers resolve discrepancies in biological activity data across studies of this compound analogs?

Advanced Research Question

  • Purity validation : Re-characterize compounds via HPLC (≥98% purity) to rule out impurities affecting activity .
  • Assay standardization : Control variables like bacterial strain (e.g., B. subtilis ATCC 6051), incubation time, and solvent (DMSO vs. saline) to ensure reproducibility .
  • Structural re-evaluation : Use X-ray crystallography (e.g., for 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide) to confirm stereochemistry and crystal packing effects .

Case Study : Compound 2j showed MIC = 1.95 µg/ml against B. subtilis, but inconsistent results may arise from differences in bacterial inoculum size or compound degradation .

What computational strategies predict the binding affinity of this compound derivatives to target enzymes?

Advanced Research Question

  • 3D Pharmacophore modeling : Identifies essential features (e.g., hydrogen-bond acceptors at 2,4-dichlorophenyl) for FabI enzyme inhibition .
  • QSAR studies : Correlate substituent descriptors (e.g., Hammett σ values) with bioactivity. For example, electron-withdrawing groups enhance antibacterial potency .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes. Derivatives with 2,4-dichlorobenzylidene groups show stronger hydrophobic interactions with enzyme pockets .

Validation : Compare docking scores (e.g., Glide scores) with experimental IC50 values to refine models .

What safety protocols are essential for synthesizing and handling this compound derivatives?

Basic Research Question

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles prevent dermal/ocular exposure to chlorinated intermediates .
  • Ventilation : Use fume hoods when handling volatile solvents (DMF, chloroform) or m-chloroperoxybenzoic acid .
  • Waste disposal : Segregate halogenated waste for incineration to avoid environmental contamination .
  • Emergency measures : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

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